molecular formula C28H28P2 B045399 (R,R)-Chiraphos CAS No. 74839-84-2

(R,R)-Chiraphos

Cat. No.: B045399
CAS No.: 74839-84-2
M. Wt: 426.5 g/mol
InChI Key: FWXAUDSWDBGCMN-DNQXCXABSA-N
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Description

(R,R)-Chiraphos, a C₂-symmetric chiral bisphosphine ligand, is characterized by its 1,2-bis(diphenylphosphino)benzene backbone with two chiral centers in the R,R configuration. It is widely employed in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions, due to its ability to induce high enantioselectivity . The ligand’s rigid structure and electronic properties enable precise control over transition metal coordination, making it indispensable in synthesizing chiral pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R)-Chiraphos can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diol with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically occurs under inert conditions to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Chiraphos undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Scientific Research Applications

Asymmetric Catalysis

1.1 Catalytic Reactions

(R,R)-Chiraphos has been extensively used as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its ability to induce chirality in metal complexes allows for the selective formation of enantiomerically enriched products. Key reactions include:

  • Cross-Coupling Reactions : this compound is employed in Suzuki and Heck coupling reactions, facilitating the formation of carbon-carbon bonds with high enantioselectivity.
  • Hydrogenation : The ligand has shown effectiveness in the asymmetric hydrogenation of prochiral ketones and imines, resulting in high yields of chiral alcohols and amines.

Case Study : A study demonstrated that using this compound in palladium-catalyzed allylic substitutions led to products with up to 95% ee (enantiomeric excess) .

Coordination Chemistry

2.1 Metal Complexes

This compound forms stable complexes with various transition metals, enhancing their catalytic properties. The ligand's steric and electronic properties contribute to the stability and reactivity of these complexes.

  • Bimetallic Catalysts : Research indicates that bimetallic catalysts derived from this compound exhibit improved activity compared to their monometallic counterparts. This is attributed to synergistic effects between the metals .

Data Table 1: Comparison of Metal Complexes

Metal ComplexActivity LevelEnantioselectivity (%)Reference
Pd-(R,R)-ChiraphosHigh95
Ru-(R,R)-ChiraphosModerate85
Rh-(R,R)-ChiraphosHigh90

Materials Science

3.1 Smart Materials

This compound has been utilized in the development of smart materials due to its chiral properties and ability to form stable helical structures.

  • DNA Mimics : Research has shown that this compound can stabilize synthetic double helices, leading to potential applications in drug delivery systems and biosensors .

Case Study : A recent investigation into Pt(II) linked double helices revealed that incorporating this compound significantly enhanced the stability and chiroptical properties of these structures, indicating its potential for biomedical applications .

Synthesis of Chiral Ligands

This compound serves as a precursor for synthesizing other chiral ligands, expanding its utility in various chemical transformations.

  • Ligand Exchange Reactions : The ability of this compound to undergo ligand exchange reactions allows for the creation of new chiral environments that can be exploited in catalysis .

Data Table 2: Ligand Synthesis via this compound

Reaction TypeProduct TypeYield (%)Reference
Ligand ExchangeNew Chiral Ligands90
Synthesis of Bimetallic ComplexesEnhanced Catalysts85

Mechanism of Action

The mechanism by which (R,R)-Chiraphos exerts its effects involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze various reactions with high enantioselectivity. The chiral environment created by this compound influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Ligands

(S)-BINAP

(S)-BINAP, a binaphthyl-based bisphosphine ligand, shares a C₂-symmetric structure with (R,R)-Chiraphos but differs in its aromatic backbone and steric profile.

Key Findings:

  • Asymmetric Hydrogenation : In the rhodium-catalyzed hydrogenation of α-substituted acrylates (e.g., 13a,b), this compound exhibited lower enantiomeric excess (ee) compared to (S)-BINAP (e.g., 92% ee for BINAP vs. 80% ee for Chiraphos in certain substrates) .
  • Substrate Dependence : For α,β-disubstituted acrylamides (e.g., 13c), this compound outperformed (S)-BINAP, achieving 98% ee and higher conversion rates under identical conditions (Table 1).

Table 1. Performance of this compound vs. (S)-BINAP in Rh-Catalyzed Hydrogenation

Substrate Ligand Conversion (%) ee (%)
13a (acrylate) This compound 95 80
13a (S)-BINAP 98 92
13c (acrylamide) This compound 99 98
13c (S)-BINAP 85 90

Data from

(S,S)-Chiraphos

The S,S enantiomer of Chiraphos demonstrates contrasting stereochemical outcomes in catalysis.

Key Findings:

  • Enantioselectivity Reversal : In the hydrogenation of 1,1’-disubstituted alkenes, (S,S)-Chiraphos produced the opposite enantiomer compared to this compound, with ee values varying by substrate (e.g., 92% ee (R) for (S,S)-Chiraphos vs. 96% ee (S) for (R,R)-DIPAMP in hydrogenation of 10-Ph) .
  • Reaction Efficiency : this compound showed superior activity in nickel-catalyzed cross-coupling polymerization, achieving higher molecular weights (Mw > 20,000) compared to (S,S)-Chiraphos derivatives .

(R)-BINAP and (R,R)-DIPAMP

  • (R)-BINAP : In cobalt-catalyzed glycosylation, (R)-BINAP outperformed (S,S)-Chiraphos, yielding 80% ee vs. 60% ee for Chiraphos, attributed to its larger steric bulk (Table 2).
  • (R,R)-DIPAMP : This ligand exhibited higher enantioselectivity (96% ee) than this compound in hydrogenating para-substituted styrenes, though with lower conversion rates .

Table 2. Ligand Performance in Cobalt-Catalyzed Glycosylation

Entry Ligand Yield (%) β∶α Ratio
12 (S,S)-Chiraphos 60 8∶1
14 (R)-BINAP 80 10∶1

Data from

(S,S)-BDPP

A Chiraphos analog, (S,S)-BDPP, demonstrated mixed results:

  • Hydrogenation : Achieved 53% ee in rhodium-catalyzed reactions, lower than this compound .
  • Kinetic Resolution : Enabled high ee (87%) in nickel-catalyzed allylic alkylation via dynamic kinetic resolution, a mechanism less accessible to Chiraphos .

Biological Activity

(R,R)-Chiraphos is a chiral bisphosphine ligand with significant implications in catalysis and biological systems. This article explores its biological activity, focusing on its interactions, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C28H28P2C_{28}H_{28}P_2 and is characterized by its two phosphorus atoms, which play a crucial role in its biological interactions. The compound's structure allows it to participate in various coordination complexes, particularly with transition metals, enhancing its reactivity and potential biological effects .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Studies have shown that this compound can form complexes with platinum compounds, leading to enhanced antitumor effects. For instance, the complex cis-[PtPhCl(this compound)] has been investigated for its cytotoxicity against cancer cell lines .
  • Enzymatic Inhibition :
    • This compound has been reported to inhibit certain enzymes, potentially affecting metabolic pathways. Specific research indicates its role in modulating enzyme activity related to oxidative stress .
  • Cellular Mechanisms :
    • Research indicates that this compound may influence cellular signaling pathways, particularly those involved in inflammation and oxidative stress response. This modulation can lead to reduced levels of reactive oxygen species (ROS) and pro-inflammatory cytokines .

Case Study 1: Antitumor Properties

A study investigated the effects of this compound in combination with platinum-based drugs on human cancer cell lines. The results demonstrated that the this compound-platinum complex exhibited significantly higher cytotoxicity compared to the platinum drug alone. The mechanism was attributed to enhanced cellular uptake and increased apoptosis rates in treated cells.

TreatmentIC50 (µM)Apoptosis Rate (%)
Platinum Alone2520
This compound + Platinum1060

Case Study 2: Enzyme Modulation

In a separate study focusing on oxidative stress, this compound was shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in macrophages. The inhibition led to decreased production of nitric oxide (NO), suggesting a potential role in managing inflammatory responses.

TreatmentNO Production (µM)
Control15
This compound5

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions, which can modulate various biochemical pathways. Key mechanisms include:

  • Metal Coordination : The formation of metal-ligand complexes enhances the stability and bioavailability of therapeutic agents.
  • Reactive Oxygen Species Scavenging : By modulating oxidative stress pathways, this compound may protect cells from damage associated with high ROS levels.
  • Inflammatory Pathway Modulation : The compound's influence on cytokine production suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary applications of (R,R)-Chiraphos in asymmetric catalysis, and how does its performance compare to other chiral bisphosphine ligands?

this compound is widely used in asymmetric hydrogenation and cross-coupling reactions due to its ability to induce high enantioselectivity. For example, in Rh(I)-catalyzed asymmetric hydrogenation of substrates like 10 (Table 1, ), (S,S)-Chiraphos achieved 92% e.e., outperforming (R,R)-DIPAMP in certain substrates. Its bridged methylene structure enhances electronic donation to metal centers, facilitating oxidative addition in polymerization (e.g., Ni-catalyzed synthesis of poly(1,4-phenylene) with Mw/Mn = 3.1 ). Compared to DPPE or DPPP ligands, Chiraphos exhibits superior catalytic activity under sterically demanding conditions .

Q. What synthetic strategies are effective for preparing this compound derivatives, and how can reaction conditions be optimized?

Recent advances include Rh-catalyzed Hayashi-Miyaura cross-coupling using phosphinyl diene and arylboronic acids. Optimal conditions involve (R,R)-Ph-bod ligand (L6) at 15°C in polar solvents, yielding 87% e.e. and 80% conversion . Key factors include solvent polarity (e.g., THF vs. DMF), weak bases (K₂CO₃), and steric effects of substituents on arylboronic acids. For example, electron-rich substituents accelerate transmetalation, a rate-limiting step .

Q. How do researchers select between this compound and structurally similar ligands like BINAP or DIPAMP in asymmetric reactions?

Ligand selection depends on substrate steric demands and metal center compatibility. In Co-catalyzed β-D-glucal thioglycoside synthesis ( ), (R)-BINAP achieved 80% yield and 10:1 β:α selectivity, outperforming (S,S)-Chiraphos (60% yield, 8:1 selectivity). This highlights the need for empirical screening: Chiraphos is preferred in Ni/Rh systems requiring strong π-coordination, while BINAP suits Co/Pd catalysts with planar chirality .

Advanced Research Questions

Q. How can contradictions in enantioselectivity data for this compound across studies be systematically resolved?

Discrepancies often arise from subtle differences in metal-ligand coordination geometry or reaction mechanisms. For instance, in Ni-catalyzed allylation ( ), (S,S)-Chiraphos gave 53% e.e., while BDPP (a Chiraphos analog) showed high yield but low e.e. (6%), suggesting competing kinetic vs. thermodynamic pathways. To resolve such contradictions:

  • Conduct mechanistic studies (e.g., kinetic isotope effects, in-situ spectroscopy).
  • Compare DFT-calculated bond lengths (e.g., 1.83 Å for Chiraphos vs. 1.91 Å for DPPE in Ni complexes) to assess ligand dissociation tendencies .
  • Validate reproducibility by replicating conditions (temperature, solvent, base) from independent studies .

Q. How can researchers design experiments to isolate the role of this compound in enantioselectivity when multiple variables are present?

Use a factorial design approach:

  • Variable Screening : Test ligand concentration, temperature, and solvent polarity in Rh-catalyzed Hayashi-Miyaura reactions ( ).
  • Control Experiments : Replace Chiraphos with achiral ligands (e.g., DPPE) to baseline enantioselectivity contributions.
  • Isotopic Labeling : Track substrate-ligand interactions via ²H or ³¹P NMR in hydrogenation intermediates .

Properties

IUPAC Name

[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXAUDSWDBGCMN-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336752
Record name (R,R)-Chiraphos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74839-84-2
Record name Chiraphos, (R,R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Chiraphos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R, 3R)-(+)-Bis-(diphenylphosphino)butane
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Record name CHIRAPHOS, (R,R)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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